

Guiding Immunohistochemical Staining: Positive and Negative Control Tissues for RNASEN (RMT2-29)

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody
(RMT2-29)*

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A Comparative Guide for Researchers

This guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate positive and negative control tissues for immunohistochemistry (IHC) staining with the RMT2-29 antibody, which targets the RNASEN protein. The accurate validation of IHC results hinges on the use of reliable control tissues.

Tissue Expression of RNASEN and Control Recommendations

Based on protein expression data from the Human Protein Atlas, RNASEN (also known as RNASE1) exhibits distinct cytoplasmic expression patterns across various human tissues.^[1] This information is critical for the selection of appropriate control tissues.

Positive Control Tissues: Tissues with established, high-level expression of the target antigen are crucial for confirming that the antibody and the staining protocol are functioning correctly. For RMT2-29 IHC staining, the following tissues are recommended as positive controls:

- **Pancreas:** Exocrine glands of the pancreas show strong cytoplasmic expression of RNASEN.^[1]

- **Gastrointestinal Mucosa:** Tissues from the gastrointestinal tract, such as the duodenum, small intestine, and colon, demonstrate cytoplasmic positivity in the mucosal layers.[\[1\]](#)
- **Salivary Gland:** Ductal cells within the salivary gland are expected to show positive staining.

Negative Control Tissues: Tissues that are known to lack the expression of the target antigen are equally important to ensure the specificity of the antibody and to rule out non-specific background staining. The following tissues are recommended as negative controls for RMT2-29 IHC staining:

- **Adipose Tissue:** This tissue type is expected to be negative for RNASEN expression.[\[1\]](#)
- **Skeletal Muscle:** Muscle fibers should not exhibit staining for RNASEN.[\[1\]](#)
- **Bone Marrow:** The majority of hematopoietic cells in the bone marrow are anticipated to be negative.[\[1\]](#)

Performance Comparison of Control Tissues

The following table summarizes the expected staining patterns for the recommended positive and negative control tissues when using the RMT2-29 antibody.

Tissue	Expected RMT2-29 Staining Pattern	Cellular Localization	Staining Intensity
Positive Controls			
Pancreas (Exocrine)	Diffuse cytoplasmic staining in acinar cells.	Cytoplasmic	Strong
Duodenum	Cytoplasmic staining in glandular epithelial cells of the mucosa.	Cytoplasmic	Moderate to Strong
Colon	Cytoplasmic staining in absorptive and goblet cells of the mucosa.	Cytoplasmic	Moderate
Negative Controls			
Adipose Tissue	No specific staining in adipocytes.	N/A	Negative
Skeletal Muscle	No specific staining in muscle fibers.	N/A	Negative
Bone Marrow	No specific staining in hematopoietic cells.	N/A	Negative

Experimental Protocol: RMT2-29 Immunohistochemistry

This protocol provides a general guideline for performing IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections with the RMT2-29 antibody. Optimization may be required for specific laboratory conditions and reagent systems.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 10 minutes each.
- Transfer to 100% Ethanol: 2 changes, 5 minutes each.

- Transfer to 95% Ethanol: 2 changes, 5 minutes each.
- Transfer to 70% Ethanol: 2 changes, 5 minutes each.
- Rinse in distilled water.

2. Antigen Retrieval:

- Immerse slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
- Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with wash buffer (e.g., PBS or TBS).

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.

4. Blocking:

- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the RMT2-29 primary antibody to its optimal concentration in antibody diluent.
- Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

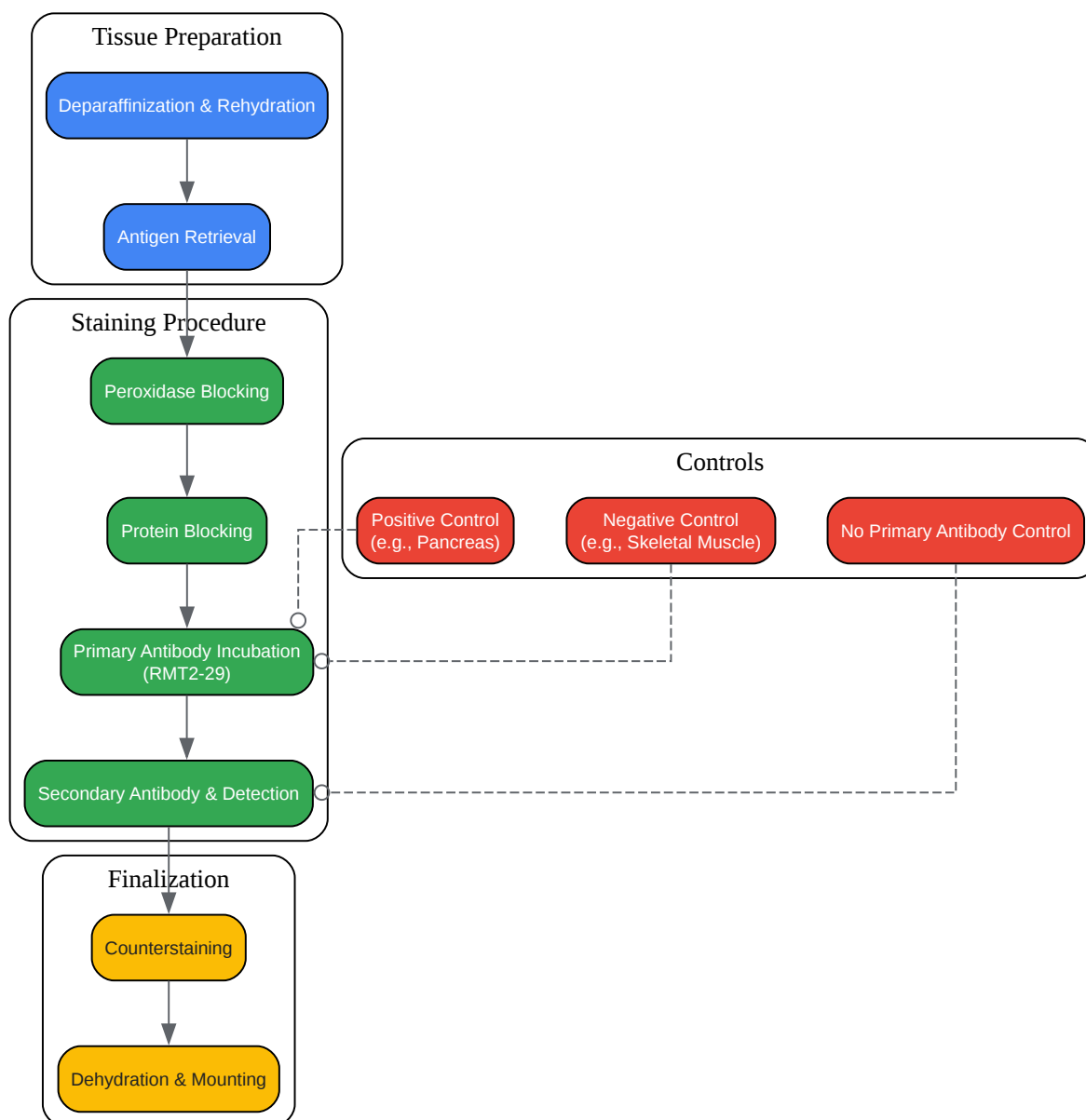
6. Secondary Antibody and Detection:

- Rinse slides with wash buffer.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse with distilled water to stop the reaction.

7. Counterstaining and Mounting:

- Counterstain with hematoxylin.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

Experimental Workflow



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Caption: Immunohistochemistry workflow for RMT2-29 staining.

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References

- 1. Tissue expression of RNASE1 - Summary - The Human Protein Atlas [proteinatlas.org]
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